

Application Notes and Protocols for Butrol-Based Tissue Contrast Enhancement

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Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the use of **Butrol**-based contrast agents for tissue contrast enhancement in research and clinical settings. **Butrol** is a macrocyclic ligand that chelates with gadolinium (Gd³+) to form Gado**butrol**, a highly stable, non-ionic, paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI). The contrast-enhancing properties of Gado**butrol** are attributed to the gadolinium ion, which shortens the T1 and T2 relaxation times of surrounding water protons, leading to a brighter signal in T1-weighted images. This document details the mechanism of action, provides quantitative data from various studies, outlines experimental protocols, and includes visualizations of key processes.

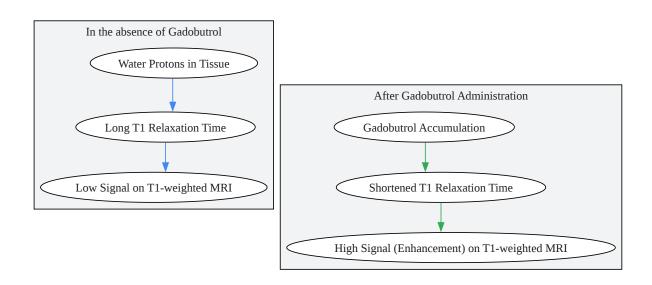
Gado**butrol** is a second-generation gadolinium-based contrast agent (GBCA) with a high concentration of gadolinium ions (1.0 M), which allows for a smaller injection volume compared to other GBCAs.[1][2] Its macrocyclic structure ensures high stability, minimizing the release of toxic free Gd³⁺ ions.[3]

Mechanism of Action

Gado**butrol** functions by altering the magnetic properties of nearby water protons. The paramagnetic gadolinium ion in the Gado**butrol** complex has seven unpaired electrons, creating a strong magnetic moment. When placed in the strong magnetic field of an MRI



scanner, Gadobutrol significantly shortens the T1 and T2 relaxation times of adjacent water protons.[4][5][6] In clinical T1-weighted imaging, the dominant effect is the shortening of T1 relaxation time, which results in a hyperintense (brighter) signal in tissues where Gadobutrol has accumulated.[4][6] Due to its hydrophilic nature, Gadobutrol distributes within the extracellular fluid and does not cross the intact blood-brain barrier, making it an excellent agent for visualizing pathologies with altered vascularity or blood-brain barrier disruption.[3][4][6]



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Mechanism of T1-based contrast enhancement by Gadobutrol.

Quantitative Data Summary

The efficacy of Gado**butrol** as a contrast agent is quantified by its relaxivity and the resulting signal enhancement in tissues. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties and Relaxivity of Gadobutrol



| Parameter | Value | Reference |
|---|---------------------|-----------|
| Molecular Weight | 604.72 g/mol | |
| Concentration | 1.0 mmol/mL (1.0 M) | [1][4] |
| Osmolality (at 37 °C) | 1117 mOsm/kg | [4] |
| Viscosity (at 37 °C) | 4.96 mPa⋅s | [4] |
| T1 Relaxivity (r1) in plasma at 1.5 T, 37°C | ~5.2 L/(mmol·s) | |
| T2 Relaxivity (r2) in plasma at 1.5 T, 37°C | ~6.1 L/(mmol·s) | |

Table 2: Efficacy of Gadobutrol in Central Nervous System (CNS) MRI

| Parameter | Unenhanced MRI | Gadobutrol- Enhanced MRI | Comparator (Gadoteridol) | Reference |
|---|-------------------|---|--------------------------------|-----------|
| Lesion Contrast Enhancement | N/A | Superior to unenhanced (p < 0.0001) | Superior to Gadoteridol | [7] |
| Lesion Border Delineation | Baseline | Superior to unenhanced (p < 0.0001) | Non-inferior to Gadoteridol | [7] |
| Lesion Internal Morphology | Baseline | Superior to unenhanced (p < 0.0001) | Non-inferior to Gadoteridol | [7] |
| Sensitivity for Malignant Disease | Lower | Higher | Higher than Gadoteridol | [7] |
| Accuracy for Malignant Disease | Lower | Higher | Higher than Gadoteridol | [7] |



Table 3: Efficacy of Gadobutrol in Breast MRI (GEMMA Studies)

| Parameter | Unenhanced MRI | Gadobutrol- Enhanced MRI | Mammography | Reference |
|-------------------------------|-------------------|-----------------------------|-------------|-----------|
| Within-Patient Sensitivity | 37% - 73% | 80% - 89% | 68% - 73% | [8] |
| Specificity | N/A | 83% - 95% | N/A | [8] |

Experimental Protocols

Preclinical Imaging Protocol: Rodent Brain Tumor Model

This protocol provides a general framework for using Gado**butrol** for contrast-enhanced MRI in a rodent model of brain tumors.

- 1. Animal Preparation:
- Anesthetize the animal (e.g., using isoflurane) and maintain its body temperature at 37°C.
- Place a catheter in the tail vein for contrast agent administration.
- Position the animal in the MRI scanner with its head fixed in a stereotactic frame.
- 2. MRI Acquisition (Pre-contrast):
- Acquire anatomical T2-weighted images to localize the tumor.
- Acquire pre-contrast T1-weighted images using a sequence such as a spin-echo or gradientecho sequence.
- 3. Contrast Agent Administration:
- Administer a single intravenous bolus of Gadobutrol at a dose of 0.1-0.3 mmol/kg body weight.[4]
- 4. MRI Acquisition (Post-contrast):





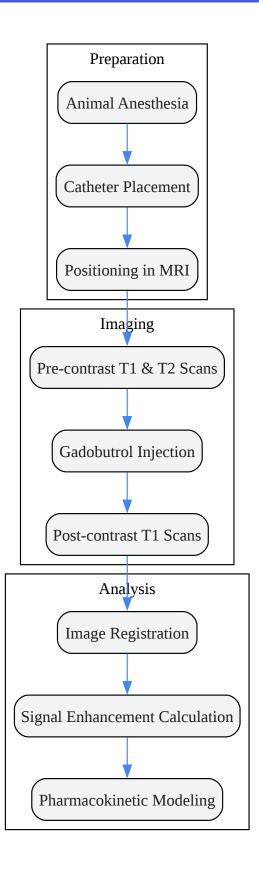


- Immediately after administration, acquire dynamic contrast-enhanced (DCE-MRI) images for perfusion and permeability analysis.
- Acquire post-contrast T1-weighted images at several time points (e.g., 2, 5, 10, and 20 minutes post-injection) to assess peak enhancement and washout kinetics.

5. Image Analysis:

- Register pre- and post-contrast images.
- Calculate the signal enhancement ratio or percentage in the tumor and surrounding healthy tissue.
- For DCE-MRI, perform pharmacokinetic modeling to estimate parameters such as Ktrans (volume transfer coefficient) and Vp (plasma volume).





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Workflow for preclinical contrast-enhanced MRI with Gadobutrol.



Clinical Imaging Protocol: Central Nervous System (CNS)

This protocol is based on a multicenter, double-blind, randomized, comparator study for CNS imaging.[7]

- 1. Patient Preparation:
- · Obtain informed consent.
- Screen for any contraindications to MRI or gadolinium-based contrast agents.
- Position the patient comfortably on the MRI table.
- 2. MRI Acquisition (Unenhanced):
- Perform standard unenhanced MRI sequences of the brain or spine as per the clinical indication.[7][9]
- 3. Contrast Agent Administration:
- Administer a single intravenous injection of Gadobutrol at a dose of 0.1 mmol/kg body weight.[7][9]
- 4. MRI Acquisition (Contrast-Enhanced):
- Commence contrast-enhanced T1-weighted imaging immediately after administration.[1][7]
- 5. Image Interpretation:
- Blinded readers assess the unenhanced and contrast-enhanced images for:
 - Number of lesions detected
 - Degree of lesion contrast enhancement
 - Lesion border delineation
 - Lesion internal morphology[7][9]

Other Potential Applications



While primarily used for MRI, there is some evidence of Gado**butrol**'s utility in other imaging modalities.

- Computed Tomography (CT): In a case study, Gadobutrol was successfully used as an alternative contrast agent for CT-coronarography in a patient with intolerance to iodinated contrast media.[10]
- Optical Imaging: A study has investigated the optical clearing effect of Gadobutrol, suggesting its potential to be used in conjunction with fluorescence imaging to enhance signal from deep tissues.[11] However, this is an area of ongoing research and not a standard application.

Safety and Tolerability

Gado**butrol** is generally well-tolerated.[7][9][12] As a macrocyclic GBCA, it has a lower risk of nephrogenic systemic fibrosis (NSF) compared to linear agents.[2][3] Common adverse events are mild and may include headache, nausea, and dizziness.[13]

Conclusion

Gado**butrol**, the gadolinium chelate of the ligand **Butrol**, is a highly effective and safe contrast agent for tissue enhancement in MRI. Its unique high concentration formulation and macrocyclic structure offer advantages in clinical and preclinical imaging. The provided protocols and data serve as a valuable resource for researchers and clinicians utilizing this contrast agent for various applications.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols for Butrol-Based Tissue Contrast Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126436#research-studies-utilizing-butrol-for-tissue-contrast-enhancement]

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